Cas no 1492710-05-0 (1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid)

1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid
- 1492710-05-0
- AKOS014467174
- EN300-1122356
-
- Inchi: 1S/C12H22O2S/c1-8(2)9-6-12(7-9,10(13)14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)
- InChI Key: NRWOMPOXLUPYGG-UHFFFAOYSA-N
- SMILES: S(C(C)(C)C)C1(C(=O)O)CC(C(C)C)C1
Computed Properties
- Exact Mass: 230.13405111g/mol
- Monoisotopic Mass: 230.13405111g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.6Ų
- XLogP3: 3.4
1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1122356-5.0g |
1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid |
1492710-05-0 | 5g |
$3645.0 | 2023-06-09 | ||
Enamine | EN300-1122356-1.0g |
1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid |
1492710-05-0 | 1g |
$1256.0 | 2023-06-09 | ||
Enamine | EN300-1122356-0.1g |
1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid |
1492710-05-0 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1122356-0.5g |
1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid |
1492710-05-0 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1122356-10g |
1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid |
1492710-05-0 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1122356-0.25g |
1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid |
1492710-05-0 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1122356-2.5g |
1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid |
1492710-05-0 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1122356-0.05g |
1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid |
1492710-05-0 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1122356-10.0g |
1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid |
1492710-05-0 | 10g |
$5405.0 | 2023-06-09 | ||
Enamine | EN300-1122356-5g |
1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid |
1492710-05-0 | 95% | 5g |
$2858.0 | 2023-10-27 |
1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid Related Literature
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Mei Zhou RSC Adv., 2016,6, 113322-113326
Additional information on 1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid
Research Brief on 1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic Acid (CAS: 1492710-05-0)
1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid (CAS: 1492710-05-0) is a cyclobutane derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique tert-butylsulfanyl and isopropyl substituents, has shown potential in various applications, including drug discovery and development. The structural features of this molecule, particularly the cyclobutane ring and the carboxylic acid moiety, make it a promising candidate for further investigation in the context of bioactive molecule design.
Recent studies have focused on the synthesis and characterization of 1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid, with an emphasis on its potential as a building block for more complex pharmacophores. The tert-butylsulfanyl group, in particular, has been noted for its ability to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability. These properties are critical in the design of drug-like molecules, as they influence bioavailability and pharmacokinetics.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of 1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid as a precursor for the development of novel protease inhibitors. The study demonstrated that the cyclobutane scaffold could be functionalized to interact with the active sites of specific proteases, thereby inhibiting their activity. This finding opens new avenues for the development of therapeutics targeting protease-dependent diseases, such as viral infections and certain cancers.
Another area of interest is the compound's potential role in the synthesis of peptidomimetics. Peptidomimetics are synthetic compounds that mimic the structure and function of peptides but offer improved stability and bioavailability. The rigid cyclobutane ring in 1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid provides a constrained geometry that can be exploited to design peptidomimetics with enhanced binding affinity and selectivity. Recent work in this area has shown promising results in the context of GPCR-targeted drug discovery.
Despite these advancements, challenges remain in the large-scale synthesis and purification of 1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid. Current synthetic routes often involve multi-step processes with moderate yields, which may limit its practical application. However, ongoing research aims to optimize these synthetic pathways, with a focus on green chemistry principles and catalytic methods to improve efficiency and sustainability.
In conclusion, 1-(tert-butylsulfanyl)-3-(propan-2-yl)cyclobutane-1-carboxylic acid represents a versatile and promising scaffold in medicinal chemistry. Its unique structural features and potential applications in drug discovery make it a compound of significant interest. Future research should focus on overcoming synthetic challenges and further exploring its biological activities to fully realize its therapeutic potential.
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